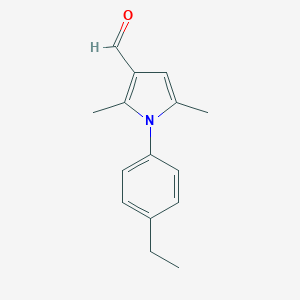

1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde, also known as 4-ethylphenyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde, is an organic compound belonging to the family of pyrrole-3-carbaldehydes. It is a colorless, flammable liquid with a sweet, pungent odor. It has been widely studied for its potential applications in the fields of chemistry, biochemistry, and pharmacology.

Scientific Research Applications

Synthesis and Characterization

Synthesis of Pyrrole Derivatives : Pyrrole chalcone derivatives like ethyl 4-(3-Furan-2yl-acryloyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate (EFADPC) have been synthesized using aldol condensation, involving compounds similar to 1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde. This synthesis process includes spectroscopic analyses and quantum chemical calculations (Singh, Rawat, & Sahu, 2014).

Hydrogen-bonding Patterns : Studies on derivatives of 2,4-dimethylpyrrole, closely related to the compound , provide insights into hydrogen-bonding patterns, which are crucial for understanding the molecular interactions and structure (Senge & Smith, 2005).

Phosphino-Pyrrole Derivatives Synthesis : Research on the synthesis of 4-phosphino-1H-pyrrole-3-carbaldehyde derivatives, similar to the compound of interest, reveals methods for producing chiral bidentate phosphine ligands, indicating potential applications in catalysis (Smaliy et al., 2013).

Chemical Reactions and Properties

Photochemical Substitution : Studies on halogenopyrrole derivatives, including compounds structurally similar to 1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde, have shown interesting photochemical behaviors that could be relevant in synthetic chemistry (D’Auria et al., 1997).

Non-linear Optical Properties : Investigations into chalcones with pyrrole moieties have shown properties relevant for non-linear optical (NLO) materials. This indicates potential applications of similar compounds, like 1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde, in the field of optoelectronics (Singh et al., 2014).

Spectroscopic Analysis : The synthesis of compounds like ethyl-4-[(benzoyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate and their characterization through spectroscopy methods and quantum chemical calculations can provide insights into similar compounds' structural and chemical properties (Singh, Kumar, Tiwari, & Rawat, 2013).

Potential Applications

Catalysis of Polymerization : Aluminum complexes supported by pyrrole-based ligands, related to the compound , have been shown to catalyze the ring-opening polymerization of ɛ-caprolactone, suggesting possible catalytic applications (Qiao, Ma, & Wang, 2011).

Synthesis of Pharmacological Intermediates : Pyrrole derivatives have been used in the synthesis of small molecule anticancer drugs, indicating the potential use of similar compounds in pharmaceutical research (Wang, Tu, Han, & Guo, 2017).

properties

IUPAC Name |

1-(4-ethylphenyl)-2,5-dimethylpyrrole-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO/c1-4-13-5-7-15(8-6-13)16-11(2)9-14(10-17)12(16)3/h5-10H,4H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHTOIZUKXXRNDL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)N2C(=CC(=C2C)C=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(4-benzhydryl-1-piperazinyl)-2-oxoethyl]-N-(3,4-dimethoxyphenyl)-4-methylbenzenesulfonamide](/img/structure/B422409.png)

![ethyl 5-(1,3-benzodioxol-5-yl)-2-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylene]-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B422411.png)

![2-[(2,4-Dichlorophenoxy)methyl]-5-[(2-naphthylmethyl)sulfanyl]-1,3,4-oxadiazole](/img/structure/B422412.png)

![N-(1,3-benzodioxol-5-yl)-2-[3,4-dimethoxy(methylsulfonyl)anilino]acetamide](/img/structure/B422418.png)

![N-(4-chlorophenyl)-N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-4-methylbenzenesulfonamide](/img/structure/B422420.png)

![N-(2,4-dimethylphenyl)-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B422422.png)

![Ethyl 4-(4-{[3,4-dimethyl(methylsulfonyl)anilino]methyl}benzoyl)piperazine-1-carboxylate](/img/structure/B422424.png)

![2-[4-fluoro(methylsulfonyl)anilino]-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B422425.png)

![2-[2,4-dimethyl(phenylsulfonyl)anilino]-N-(2-pyridinylmethyl)acetamide](/img/structure/B422427.png)

![2-{3,5-dimethyl[(4-methylphenyl)sulfonyl]anilino}-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide](/img/structure/B422428.png)

![2-{4-bromo[(4-methylphenyl)sulfonyl]anilino}-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B422429.png)

![2-[4-methyl(phenylsulfonyl)anilino]-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide](/img/structure/B422430.png)

![N-(3,4-dichlorophenyl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}benzenesulfonamide](/img/structure/B422432.png)